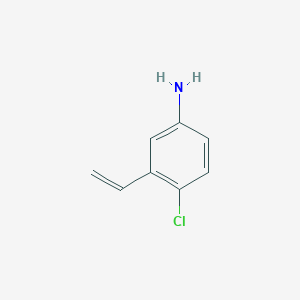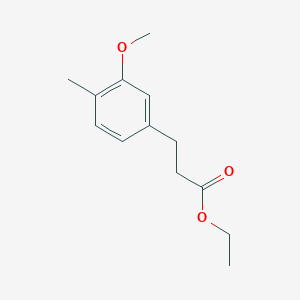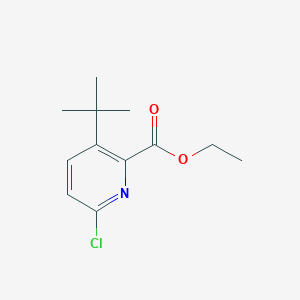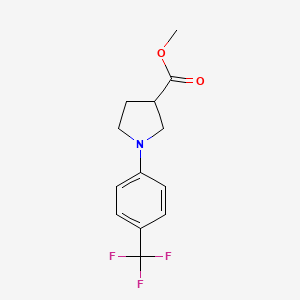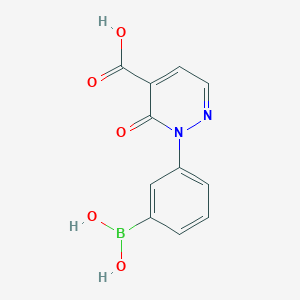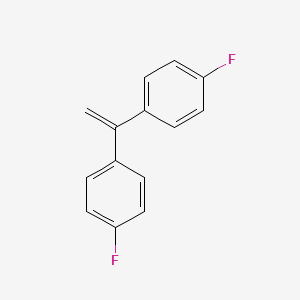
Benzene, 1,1'-ethenylidenebis[4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1'-ethenylidenebis[4-fluoro- is a useful research compound. Its molecular formula is C14H10F2 and its molecular weight is 216.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1'-ethenylidenebis[4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-ethenylidenebis[4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the ethene bridge. One common method is the Wittig reaction, where 4-fluorobenzaldehyde reacts with a phosphonium ylide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the fluorobenzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of 4,4’-(Ethene-1,1-diyl)bis(benzoic acid).
Reduction: Formation of 4,4’-(Ethane-1,1-diyl)bis(fluorobenzene).
Substitution: Formation of various substituted fluorobenzenes depending on the reagents used.
科学的研究の応用
4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
作用機序
The mechanism of action of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) involves its interaction with various molecular targets. The ethene bridge and fluorobenzene rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules, making it useful in various chemical and biological processes .
類似化合物との比較
4,4’-(Ethene-1,1-diyl)bis(chlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
4,4’-(Ethene-1,1-diyl)bis(bromobenzene): Similar structure but with bromine atoms instead of fluorine.
4,4’-(Ethane-1,1-diyl)bis(fluorobenzene): Similar structure but with an ethane bridge instead of an ethene bridge
Uniqueness: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The ethene bridge also provides rigidity and planarity, influencing its chemical behavior and interactions .
特性
CAS番号 |
6175-14-0 |
|---|---|
分子式 |
C14H10F2 |
分子量 |
216.22 g/mol |
IUPAC名 |
1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 |
InChIキー |
OKWIEHVHIHQUFB-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



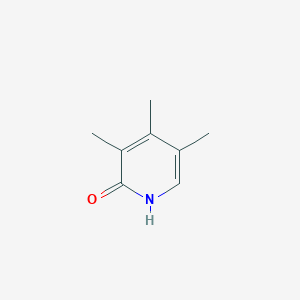
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)

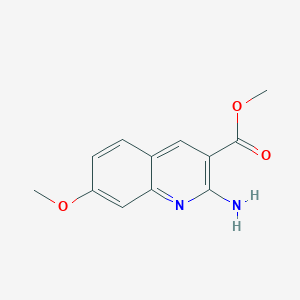
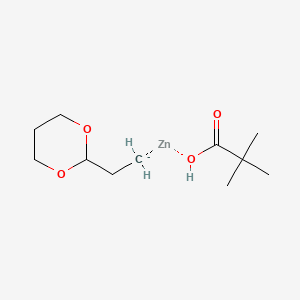
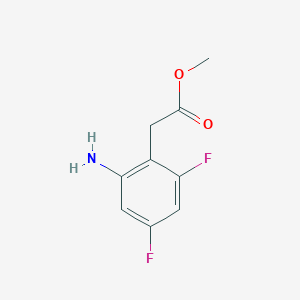

![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
